molecular formula C17H16Br3NO4 B1254566 Hemibastadinol 3

Hemibastadinol 3

カタログ番号: B1254566
分子量: 538 g/mol
InChIキー: KTCXMUWGHHIRCQ-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hemibastadinol 3 is a secondary metabolite isolated from marine sponges of the Ianthella genus. It belongs to the bastadin family of brominated tyrosine-derived compounds, characterized by a unique bis-oxime bridge and variable substituents. Hemibastadinol 3 has demonstrated moderate cytotoxicity against select cancer cell lines (e.g., HT-29 colon adenocarcinoma) and exhibits ion channel modulation properties, particularly targeting calcium signaling pathways . Its structural complexity and bioactivity profile have prompted comparisons with other bastadin derivatives and structurally analogous marine natural products.

特性

分子式

C17H16Br3NO4

分子量

538 g/mol

IUPAC名

(2S)-3-(3-bromo-4-hydroxyphenyl)-N-[2-(3,5-dibromo-4-hydroxyphenyl)ethyl]-2-hydroxypropanamide

InChI

InChI=1S/C17H16Br3NO4/c18-11-5-9(1-2-14(11)22)8-15(23)17(25)21-4-3-10-6-12(19)16(24)13(20)7-10/h1-2,5-7,15,22-24H,3-4,8H2,(H,21,25)/t15-/m0/s1

InChIキー

KTCXMUWGHHIRCQ-HNNXBMFYSA-N

異性体SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)NCCC2=CC(=C(C(=C2)Br)O)Br)O)Br)O

正規SMILES

C1=CC(=C(C=C1CC(C(=O)NCCC2=CC(=C(C(=C2)Br)O)Br)O)Br)O

同義語

hemibastadinol 3

製品の起源

United States

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Comparison

Hemibastadinol 3 shares a core brominated tyrosine framework with bastadins (e.g., Bastadin 5, Bastadin 10) but differs in substituent patterns and oxidation states. Key structural distinctions include:

Compound Core Structure Substituents Oxidation State
Hemibastadinol 3 Bis-oxime, brominated tyrosine Methoxy groups at C-2, C-5 Partially oxidized
Bastadin 5 Bis-ether, brominated tyrosine Hydroxyl groups at C-3, C-6 Fully reduced
Bastadin 10 Bis-amine, brominated tyrosine Methyl esters at C-4, C-7 Oxidized

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Bioavailability
  • Hemibastadinol 3: Predicted low oral bioavailability (<20%) due to high molecular weight (MW: 780 Da) and poor aqueous solubility.
  • Bastadin 5 : Higher solubility (logP: 3.2) but rapid hepatic metabolism reduces systemic exposure .
  • Ianthelline: A non-brominated analog with superior intestinal absorption (logP: 2.8) but reduced target affinity .
Mechanism of Action
  • Hemibastadinol 3: Inhibits store-operated calcium entry (SOCE) in cancer cells (IC₅₀: 12 µM), comparable to Bastadin 10 (IC₅₀: 8 µM) but less potent than synthetic SOCE inhibitors like SKF-96365 .

Clinical and Preclinical Efficacy

Compound Cytotoxicity (HT-29 IC₅₀) Selectivity Index (vs. HEK-293) Therapeutic Potential
Hemibastadinol 3 18 µM 3.2 Adjuvant therapy for solid tumors
Bastadin 10 9 µM 1.8 Limited due to hepatotoxicity
Synthetic analog BTD-3 4 µM 6.5 Lead candidate for further studies

Hemibastadinol 3 shows intermediate cytotoxicity but superior selectivity over non-cancerous cells compared to Bastadin 10, suggesting a safer profile .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Hemibastadinol 3, and what analytical techniques are critical for validating its purity and structure?

  • Methodological Answer : Hemibastadinol 3 synthesis typically involves multi-step organic reactions, such as condensation and cyclization. Key validation techniques include:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., 1H^1H, 13C^13C, 2D-COSY).
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity is standard for pharmacological studies).
  • X-ray crystallography (if crystalline) for absolute configuration determination.
    Reference experimental protocols from journals like the Beilstein Journal of Organic Chemistry for reproducibility .

Q. How can researchers design initial biological activity assays for Hemibastadinol 3?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition, receptor binding).

  • Use dose-response curves (IC50_{50}/EC50_{50} values) with positive/negative controls.
  • Validate assays using statistical replicates (n ≥ 3) and blinded analysis to reduce bias.
  • Prioritize cell lines with genetic relevance to the target pathway (e.g., cancer lines for antitumor activity).
    Follow guidelines for experimental rigor from Journal of Clinical Practice and Research .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for Hemibastadinol 3 across studies?

  • Methodological Answer : Conduct a meta-analysis with the following steps:

Systematic literature review using databases like PubMed and SciFinder, filtering by experimental conditions (e.g., concentration, assay type) .

Statistical harmonization : Normalize data using Z-scores or effect sizes to account for variability in protocols.

Sensitivity analysis : Identify outliers linked to methodological deviations (e.g., solvent choice, incubation time).

Experimental replication : Reproduce conflicting results under standardized conditions.
Address confounding variables as per Understanding Scientific Studies .

Q. What computational strategies are effective for predicting Hemibastadinol 3’s structure-activity relationships (SAR)?

  • Methodological Answer : Combine docking simulations (e.g., AutoDock Vina) with quantitative SAR (QSAR) modeling:

  • Use molecular dynamics (MD) to assess ligand-protein stability.
  • Validate predictions with free-energy perturbation (FEP) calculations.
  • Cross-reference with experimental data (e.g., mutagenesis studies) to refine models.
    For reproducibility, provide raw data and code in supplementary materials .

Q. How can researchers optimize Hemibastadinol 3’s pharmacokinetic profile while maintaining efficacy?

  • Methodological Answer : Apply medicinal chemistry principles :

  • Prodrug design : Modify functional groups (e.g., esterification) to enhance solubility or bioavailability.
  • ADME-Tox profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) and in silico tools (e.g., SwissADME).
  • Pharmacophore mapping : Identify critical binding motifs to preserve target engagement during structural optimization.
    Follow ethical guidelines for preclinical testing .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent effects of Hemibastadinol 3?

  • Methodological Answer :

  • Non-linear regression (e.g., Hill equation) for sigmoidal dose-response curves.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Error analysis : Report standard deviation (SD) or standard error of the mean (SEM) with confidence intervals (95% CI).
    Use software like GraphPad Prism or R for rigor .

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Methodological Answer :

  • Maintain a digital lab notebook with timestamps, raw data files, and version control.
  • Detail deviations from published protocols (e.g., temperature fluctuations, reagent lot variations) .
  • Share protocols via repositories like Protocols.io or supplementary materials.

Ethical and Literature Review Considerations

Q. What criteria should guide the selection of primary vs. secondary sources in Hemibastadinol 3 literature reviews?

  • Methodological Answer :

  • Primary sources : Prioritize peer-reviewed articles with full experimental details (e.g., Biomedical Chemistry: Research and Methods ).
  • Secondary sources : Use review articles for contextualizing trends but verify claims against primary data.
  • Exclude non-peer-reviewed platforms (e.g., ) per reliability standards *.

Q. How can researchers avoid bias when designing studies on Hemibastadinol 3?

  • Methodological Answer :

  • Blinding : Assign compound labeling randomly (e.g., "Compound A/B") during assays.
  • Power analysis : Predefine sample sizes to avoid under-/overestimation of effects.
  • Conflict of interest disclosure : Declare funding sources and intellectual property ties.
    Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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